Cloruro de 2,2,4,6,7-pentametil-2,3-dihidrobenzofurano-5-sulfonilo

Descripción general

Descripción

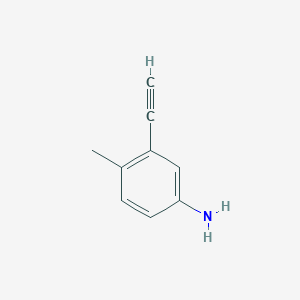

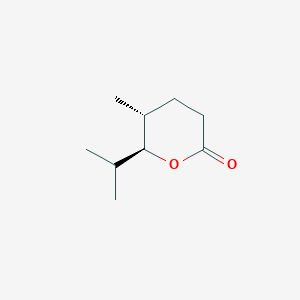

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride, also known as Pbf-Cl, is a chemical compound used in peptide synthesis . It is particularly used for introducing the Pbf protection in the guanidine group of arginine . The Pbf group is a benzyl derivative and is commonly used for the protection of the side chains of Arg, Cys, Asp, and Glu .

Synthesis Analysis

The synthesis of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride involves the use of the Pbf group for the protection of the side chains of Cys, Asp, and Glu . The new protecting group (Pbfm) can be removed with a high concentration of TFA during the cleavage and global deprotection step .Molecular Structure Analysis

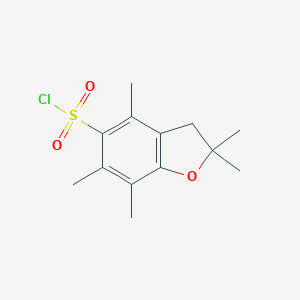

The molecular formula of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is C13H17ClO3S . Its average mass is 190.281 Da and its monoisotopic mass is 190.135757 Da .Chemical Reactions Analysis

In peptide synthesis, the Pbf group can be removed from the Cys residue by using very dilute TFA solutions . Furthermore, when Cys is protected with the Pbfm group, it can be removed by oxidative treatment, thereby directly rendering the disulfide bridge on the solid phase .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride include a density of 1.0±0.1 g/cm3, a boiling point of 268.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.6±3.0 kJ/mol and its flash point is 110.6±23.0 °C .Aplicaciones Científicas De Investigación

Síntesis de péptidos

Pbf-Cl se utiliza ampliamente en el campo de la síntesis de péptidos. Sirve como grupo protector para la funcionalidad guanidina de los residuos de arginina en los péptidos. El grupo Pbf es estable en condiciones ácidas y neutras, lo que lo hace adecuado para la elongación escalonada de péptidos. Una vez que se ensambla la cadena peptídica, el grupo Pbf se puede eliminar en condiciones ligeramente básicas sin afectar al resto de la estructura del péptido .

Química medicinal

En química medicinal, Pbf-Cl se utiliza para modificar la estructura de péptidos farmacológicamente activos. Al proteger residuos específicos de aminoácidos con Pbf-Cl, los investigadores pueden prevenir reacciones secundarias no deseadas durante la síntesis de fármacos basados en péptidos, lo que es crucial para mantener la integridad y la eficacia de los agentes terapéuticos .

Bioconjugación

Pbf-Cl se emplea en técnicas de bioconjugación donde se utiliza para unir péptidos a diversas biomoléculas o superficies. Esta aplicación es particularmente importante en el desarrollo de sistemas de administración de fármacos dirigidos, donde los péptidos sirven como ligandos de direccionamiento que guían la carga terapéutica a células o tejidos específicos .

Proteómica

En proteómica, Pbf-Cl se utiliza para modificar péptidos antes del análisis espectrométrico de masas. La introducción del grupo Pbf puede aumentar la eficiencia de ionización de los péptidos, mejorando así su detección y cuantificación en muestras biológicas complejas .

Ciencia de materiales

Pbf-Cl encuentra aplicaciones en la ciencia de materiales donde se utiliza para funcionalizar superficies con péptidos. Esto es particularmente útil para crear materiales biomiméticos que pueden interactuar con sistemas biológicos, como en andamios de ingeniería de tejidos y biosensores .

Síntesis orgánica

En síntesis orgánica, Pbf-Cl se utiliza como bloque de construcción para la construcción de moléculas orgánicas complejas. Su estructura química única permite reacciones selectivas en diferentes posiciones de la molécula, lo que permite la síntesis de una amplia variedad de compuestos químicos .

Mecanismo De Acción

Target of Action

The primary target of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is the arginine side chain . It acts as a protecting group for the arginine side chain during peptide synthesis .

Mode of Action

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride interacts with the arginine side chain by forming a protective layer . This protective layer shields the arginine side chain from unwanted reactions during the peptide synthesis process .

Biochemical Pathways

The compound plays a crucial role in the peptide synthesis pathway . It ensures the correct formation of peptides by preventing unwanted reactions involving the arginine side chain .

Result of Action

The result of the action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is the successful synthesis of peptides with the correct structure . By protecting the arginine side chain, it allows for the accurate assembly of amino acids into peptides .

Action Environment

The action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is influenced by the conditions of the peptide synthesis process. It is typically used in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability .

Safety and Hazards

The safety and hazards of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride are indicated by the GHS05 pictogram and the danger signal word . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .

Direcciones Futuras

The future directions for the use of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride could involve its use in the synthesis of arginine-containing peptides . The Pbf group has been proposed as an alternative to the Trityl group for the side-chain protection of Cysteine and Asparagine/Glutamine .

Análisis Bioquímico

Biochemical Properties

It is known to be used as a reagent for introducing the Pbf protection in arginine’s guanidine group . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in arginine metabolism.

Molecular Mechanism

It is known to be used as a reagent for introducing the Pbf protection in arginine’s guanidine group , suggesting that it may interact with biomolecules at the molecular level

Propiedades

IUPAC Name |

2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJKUZUILACRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400246 | |

| Record name | 2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154445-78-0 | |

| Record name | 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154445-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Benzofuransulfonyl chloride, 2,3-dihydro-2,2,4,6,7-pentamethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Pbf-Cl used in peptide synthesis, and what challenges are associated with its use?

A: Pbf-Cl is utilized as a protecting group for the guanidine side chain of arginine during peptide synthesis [, ]. This protection is crucial to prevent unwanted side reactions and ensure the desired peptide sequence is formed.

Q2: What strategies have been explored to improve the efficiency of Pbf-Cl utilization in peptide synthesis?

A: Researchers have investigated methods to optimize the reaction conditions and minimize drawbacks associated with Pbf-Cl. One approach involves using a phase-transfer catalyst like tetraethylammonium bromide (TEBA) during the Pbf group introduction []. This catalyst accelerates the reaction and reduces Pbf-Cl hydrolysis, leading to improved yields. Another strategy involves adding cyclohexylamine during the salt formation step with Cbz-Arg(Pbf)-OH, further enhancing the product quality []. A patent describes a synthetic method that reduces the required amount of Pbf-Cl to 1.1 times the amount of arginine, minimizing waste and costs compared to traditional methods requiring twice the amount [].

Q3: Beyond peptide synthesis, are there other applications for Pbf-Cl?

A: While the provided articles focus on peptide synthesis, Pbf-Cl's ability to act as a sulfonylating agent suggests potential applications in other areas. For example, it could be explored for modifying the properties of polymers or surfaces. One study describes grafting Pbf-Cl onto poly(butylene adipate-co-terephthalate) (PBAT) films using ultrasound to impart antibacterial properties []. This modification resulted in films capable of disrupting the cell envelope of bacteria like Escherichia coli, highlighting Pbf-Cl's potential in developing novel antimicrobial materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)

![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)

![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)